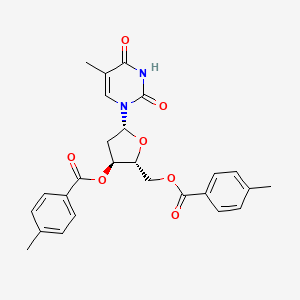

3',5'-DI-O-(4-Methylbenzoyl)-thymidine

Description

Significance of Thymidine (B127349) Derivatives in Nucleic Acid Research

Thymidine, a pyrimidine (B1678525) deoxynucleoside, is a fundamental component of DNA. baseclick.euwikipedia.org Its derivatives, created by modifying the thymine (B56734) base or the deoxyribose sugar, are indispensable in nucleic acid research. baseclick.eu These analogues serve as powerful probes to study cellular processes like DNA replication, repair, and cell proliferation. baseclick.eu

One of the most common applications is the tracking of DNA synthesis. nih.gov By incorporating thymidine analogues into newly synthesized DNA, researchers can effectively tag and monitor dividing cells. baseclick.eunih.gov For instance, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are widely used to label DNA in proliferating cells. baseclick.eunih.gov The detection of these incorporated analogues allows for the quantification of cell division and is a vital technique in fields ranging from developmental biology to cancer research. baseclick.eu

Furthermore, thymidine derivatives are crucial in the development of therapeutic agents. nih.gov Many antiviral and anticancer drugs are nucleoside analogues that function by inhibiting DNA synthesis in rapidly replicating cells or viruses. nih.govmedchemexpress.com For example, Azidothymidine (AZT) is a well-known thymidine analogue used in the treatment of HIV infection. wikipedia.org The structural modifications in these derivatives enable them to interfere with the enzymatic machinery of DNA replication, leading to therapeutic effects. medchemexpress.com The continuous development of novel thymidine analogues aims to create more potent and specific drugs for various diseases. nih.govresearchgate.net

Overview of Benzoyl Protection in Nucleoside Chemistry

In the chemical synthesis of modified nucleosides and oligonucleotides, the use of protecting groups is essential. These chemical moieties are temporarily attached to reactive functional groups, such as the hydroxyl groups on the sugar ring, to prevent them from undergoing unwanted reactions during synthesis. libretexts.org The benzoyl (Bz) group, an acyl protecting group, is commonly used for the protection of hydroxyl groups in nucleoside chemistry. libretexts.org

The benzoyl group is typically introduced by reacting the nucleoside with benzoyl chloride in the presence of a base like pyridine (B92270). It is valued for its stability under a range of reaction conditions, yet it can be reliably removed when needed. libretexts.org This stability is greater than that of the acetyl (Ac) group, another common protecting group. libretexts.org Deprotection, or the removal of the benzoyl group, is usually accomplished by treatment with a base, such as aqueous ammonia (B1221849) or methylamine. libretexts.org

The selection of a protecting group strategy is critical for the successful synthesis of complex nucleoside derivatives. The benzoyl group, along with related structures like the 4-methylbenzoyl (toluoyl) group, offers a robust and versatile option for chemists. By protecting the 3'- and 5'-hydroxyl groups of a nucleoside like thymidine, specific modifications can be directed to other parts of the molecule, such as the nucleobase itself, enabling the creation of novel compounds for research and therapeutic applications.

Physicochemical Properties of 3',5'-DI-O-(4-Methylbenzoyl)-thymidine

| Property | Value |

| Molecular Formula | C26H26N2O7 |

| Molecular Weight | 478.5 g/mol |

| IUPAC Name | [(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |

| Standard InChI Key | PUSZQUJVSQNJEI-BHDDXSALSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C26H26N2O7 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C26H26N2O7/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)28-13-17(3)23(29)27-26(28)32/h4-11,13,20-22H,12,14H2,1-3H3,(H,27,29,32)/t20-,21+,22+/m0/s1 |

InChI Key |

PUSZQUJVSQNJEI-BHDDXSALSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 3 ,5 Di O 4 Methylbenzoyl Thymidine

Advanced Spectroscopic Characterization Techniques

The precise architecture of 3',5'-Di-O-(4-methylbenzoyl)-thymidine is determined through a combination of sophisticated spectroscopic and crystallographic methods. Each technique provides unique and complementary information, contributing to a holistic understanding of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (Note: This table is illustrative. Actual chemical shifts may vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H6 | ~7.5 | C6: ~136.0 |

| H1' | ~6.3 | C1': ~84.5 |

| H3' | ~5.6 | C3': ~75.0 |

| H4' | ~4.2 | C4': ~87.0 |

| H5', H5'' | ~4.5 | C5': ~64.0 |

| H2', H2'' | ~2.5 | C2': ~38.0 |

| Thymine-CH₃ | ~1.9 | Thymine-CH₃: ~12.5 |

| Toluoyl-CH₃ | ~2.4 | Toluoyl-CH₃: ~21.7 |

| Toluoyl-Aromatic | ~7.2-8.0 | Toluoyl-Aromatic: ~129-144 |

| C2 | --- | C2: ~150.5 |

| C4 | --- | C4: ~164.0 |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides insight into the solution-state structure, X-ray crystallography offers a precise and detailed picture of the molecule's conformation in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact spatial arrangement of each atom.

For a molecule like this compound, a crystal structure would definitively determine bond lengths, bond angles, and torsion angles. nih.gov This information is crucial for confirming the stereochemistry and for providing a static snapshot of the preferred conformation of the sugar ring and the orientation of the toluoyl and thymine (B56734) groups. Key parameters obtained from X-ray analysis include the crystal system, space group, and unit cell dimensions.

Table 2: Illustrative Crystallographic Data (Note: This table presents typical parameters and is for illustrative purposes only.)

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 98.5 |

| Volume (ų) | 1400 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in the molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies. By measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), a spectrum is generated that is characteristic of the molecule's vibrational modes.

In the case of this compound, IR and Raman spectra would show characteristic peaks corresponding to the vibrations of its various functional groups. These include the C=O stretching of the ester and thymine carbonyls, the N-H stretching of the thymine ring, the C-H stretching of the aromatic and aliphatic groups, and the C-O stretching of the ester and ether linkages. This analysis serves as a valuable confirmation of the molecular structure.

Conformational Preferences and Dynamics of the Nucleoside Moiety

The biological activity of nucleosides is often intimately linked to the conformational preferences of the sugar-base moiety. The deoxyribose ring is not planar and can adopt various puckered conformations, while rotation around the glycosidic bond connecting the sugar to the base is also possible.

Sugar Pucker Conformations (e.g., North/South)

The five-membered deoxyribose ring in thymidine (B127349) and its derivatives is flexible and typically exists in a dynamic equilibrium between two major conformational families, termed North (C3'-endo) and South (C2'-endo). glenresearch.comnih.gov In the C3'-endo conformation, the C3' atom is displaced from the plane defined by C1', C2', C4', and O4' on the same side as the C5' atom. In the C2'-endo conformation, it is the C2' atom that is out of the plane on the same side as C5'. proteopedia.org

The preferred sugar pucker conformation can be inferred from the coupling constants of the sugar protons in the ¹H NMR spectrum. Specifically, a large ³J(H1'-H2') value is indicative of a South conformation, while a small value suggests a North conformation. The presence of bulky 4-methylbenzoyl groups at the 3' and 5' positions can significantly influence this equilibrium, often by sterically favoring one pucker over the other.

Glycosidic Bond Rotamer Preferences (e.g., Syn/Anti)

Rotation around the C1'-N1 glycosidic bond gives rise to two principal conformations: syn and anti. researchgate.net In the anti conformation, the more sterically bulky part of the base (the C6 position in pyrimidines) is oriented away from the sugar ring. In the syn conformation, it is positioned over the sugar ring. For most pyrimidine (B1678525) nucleosides, including thymidine and its derivatives, the anti conformation is sterically favored and therefore predominates. The orientation of the glycosidic bond can be investigated using Nuclear Overhauser Effect (NOE) NMR experiments, which can detect through-space interactions between the base protons (e.g., H6) and the sugar protons (e.g., H1', H2').

Influence of Benzoyl Groups on Conformational Landscapes

The introduction of bulky 4-methylbenzoyl (often referred to as toluoyl) groups at the 3' and 5' positions of the deoxyribose ring is expected to have a significant impact on the conformational preferences of thymidine. Protecting groups are not merely passive spectators in a molecule's structure; they can exert profound steric and electronic effects that shape its three-dimensional architecture.

The presence of the two aroyl groups in this compound likely restricts the conformational freedom of the furanose ring. The steric bulk of the benzoyl groups can create unfavorable interactions that bias the sugar pucker equilibrium towards one conformation. For instance, a gauche effect between the O4' of the sugar ring and the carbonyl oxygen of the benzoyl group at the 3' position could influence the pseudorotational phase angle of the sugar. In related studies of acylated nucleosides, it has been observed that the nature of the acyl group can shift the C2'-endo/C3'-endo equilibrium.

While specific data for the 4-methylbenzoyl derivative is unavailable, we can hypothesize its conformational properties based on general principles. The electronic nature of the benzoyl group, being electron-withdrawing, can also influence the charge distribution within the molecule, potentially affecting bond lengths and angles.

To illustrate the type of data required for a complete analysis, the following table presents hypothetical but representative data that would be obtained from a crystallographic study.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C1' | N1 | - | - | 1.48 |

| Bond Angle | N1 | C1' | O4' | - | 108.5 |

| Torsion Angle (χ) | O4' | C1' | N1 | C2 | -115.0 |

| Pseudorotation Angle (P) | - | - | - | - | 162.0 |

| Pucker Amplitude (ν_max) | - | - | - | - | 35.0 |

| Sugar Pucker | - | - | - | - | C2'-endo (S-type) |

Interplay between Protecting Groups and Nucleoside Core Geometry

The interplay between the 3',5'-di-O-(4-methylbenzoyl) protecting groups and the core geometry of the thymidine nucleoside extends beyond simple steric hindrance. The orientation of the benzoyl groups themselves is determined by the torsion angles around the C3'-O3' and C5'-O5' bonds. These orientations will seek to minimize steric clashes with the deoxyribose ring and the thymine base.

The glycosidic bond rotation (χ angle) determines the orientation of the thymine base relative to the sugar, leading to either syn or anti conformations. In standard B-DNA, the anti conformation is predominant. The bulky benzoyl groups at the 3' and 5' positions are likely to sterically disfavor the syn conformation, thus stabilizing the anti orientation of the thymine base.

Furthermore, the conformation around the C4'-C5' bond, described by the torsion angle γ, is critical for the positioning of the 5'-hydroxyl group (and in this case, the 5'-O-(4-methylbenzoyl) group). This conformation is typically found in one of three staggered arrangements: gauche (+), trans, or gauche (-). The choice of conformer is influenced by a complex interplay of steric and electronic effects, including potential hydrogen bonding interactions if a free hydroxyl were present. The presence of the bulky 5'-benzoyl group will significantly influence the population of these rotamers.

A detailed analysis of these interactions would require computational modeling studies, such as molecular dynamics simulations or quantum mechanical calculations, in the absence of direct experimental data. Such studies could predict the most stable conformations and provide insights into the energetic barriers between different conformational states.

The following table outlines the key conformational parameters that would be central to a comprehensive structural analysis of this compound.

| Conformational Parameter | Description | Expected Influence of 4-Methylbenzoyl Groups |

| Sugar Pucker (P, ν_max) | Describes the conformation of the five-membered deoxyribose ring (N-type vs. S-type). | Steric interactions may favor one pucker over the other, shifting the dynamic equilibrium. |

| Glycosidic Torsion Angle (χ) | Defines the orientation of the thymine base relative to the sugar (syn vs. anti). | Steric hindrance from the protecting groups is expected to favor the anti conformation. |

| Backbone Torsion Angle (γ) | Describes the rotation around the C4'-C5' bond. | The bulky 5'-benzoyl group will restrict rotation and favor specific rotameric states (gauche+, trans, gauche-). |

Molecular Recognition and Biochemical Interactions of 3 ,5 Di O 4 Methylbenzoyl Thymidine and Its Derivatives

Interactions within Modified Oligonucleotides

The incorporation of 3',5'-Di-O-(4-methylbenzoyl)-thymidine and similar derivatives into DNA and RNA oligonucleotides introduces significant structural and energetic perturbations. These modifications can modulate the stability of the double helix, influence hybridization properties, and alter local intermolecular forces such as base stacking.

Impact on DNA/RNA Double Helix Stability and Hybridization Properties

The stability of a DNA or RNA double helix is a delicate balance of hydrogen bonding between complementary base pairs, stacking interactions between adjacent bases, and electrostatic interactions of the phosphate (B84403) backbone. The introduction of bulky aroyl protecting groups at the sugar positions can influence this balance. While specific studies on this compound's direct impact on duplex stability are not extensively detailed in the provided results, the principles of oligonucleotide modification suggest that such bulky groups would likely be sterically disruptive.

Conversely, some modifications are designed to enhance binding affinity. For example, clamp-like base derivatives and bases with alkynyl substituents can improve stacking interactions and increase duplex stability. nih.gov The study of various thymidine (B127349) analogues has shown a range of effects on duplex stability, indicating that subtle changes in the modifying group can lead to significant differences in hybridization properties. nih.govresearchgate.net

Base Stacking and Inter-residue Interactions

Base stacking, the non-covalent interaction between the aromatic rings of adjacent nucleobases, is a major contributor to the stability of the DNA double helix. The introduction of the 4-methylbenzoyl groups of this compound can influence these interactions. These aromatic groups can engage in π-π stacking interactions with neighboring bases, potentially altering the local helical structure. nih.gov

The methyl group of the toluoyl moiety could also participate in favorable interactions. For instance, the 5-methyl group of thymidine itself is known to interact favorably with the π-ring of an adjacent adenine (B156593) base, contributing to the stability of A-T rich sequences. nih.gov It is conceivable that the methyl group of the 4-methylbenzoyl substituent could engage in similar, albeit more distant, hydrophobic or van der Waals interactions with neighboring residues or the sugar-phosphate backbone.

Enzyme-Ligand Binding Mechanisms of Analogs

The recognition and processing of nucleotides by enzymes such as DNA and RNA polymerases are highly specific processes. The active site of these enzymes has evolved to accommodate the canonical nucleotides with high fidelity. Modified nucleotides, including derivatives of this compound, serve as valuable probes to understand the molecular determinants of this specificity.

Substrate Recognition in Nucleotidyl Transferases (e.g., DNA/RNA Polymerases)

Nucleotidyl transferases, the class of enzymes that includes DNA and RNA polymerases, catalyze the formation of phosphodiester bonds. wikipedia.orgnih.gov Their ability to select the correct nucleotide substrate is crucial for the integrity of genetic information. nih.gov The active site of these enzymes forms a snug pocket that interrogates the shape, size, and hydrogen-bonding potential of the incoming nucleotide. wikipedia.orglibretexts.org

While this compound itself is a protected nucleoside and not a substrate for polymerases in this form, its deprotected analogs and other modified thymidine triphosphates can be used to study substrate recognition. Studies with various modified nucleotides have revealed that polymerases can be surprisingly permissive. For example, some DNA polymerases can incorporate nucleotides with nonpolar base analogs that lack the ability to form canonical Watson-Crick hydrogen bonds, suggesting that shape complementarity plays a significant role in substrate selection. nih.gov

The ability of a polymerase to accept a modified substrate depends on both the nature of the modification and the specific polymerase. acs.org For instance, T7 RNA polymerase has been shown to have a wide substrate tolerance, allowing for the enzymatic synthesis of modified RNA molecules. acs.org Conversely, some modifications can act as inhibitors by binding to the active site without being incorporated or by causing termination of chain elongation. nih.govgriffith.edu.au The large toluoyl groups on a thymidine triphosphate analog would likely clash with the confines of the polymerase active site, preventing efficient binding and incorporation.

Table 1: Factors Influencing Substrate Recognition by Nucleotidyl Transferases

| Factor | Description |

| Shape Complementarity | The geometric fit of the nucleotide within the enzyme's active site. |

| Hydrogen Bonding | Formation of specific hydrogen bonds between the nucleotide and active site residues. |

| Steric Hindrance | Bulky modifications can prevent proper positioning of the nucleotide for catalysis. |

| Hydrophobic Interactions | Nonpolar interactions between the nucleotide and the enzyme can contribute to binding. |

| Enzyme Family/Type | Different polymerases exhibit varying degrees of tolerance for modified substrates. |

Molecular Determinants of Enzyme Active Site Interactions

The active site of a DNA polymerase is a highly organized environment where specific amino acid residues interact with the incoming nucleotide, the template strand, and the growing primer. mdpi.comresearchgate.net These interactions are critical for positioning the nucleotide for catalysis and for ensuring high fidelity. nih.gov

Key molecular determinants include:

Amino Acid Side Chains: Residues within the active site can form hydrogen bonds with the base and sugar moieties of the incoming nucleotide, "reading" its identity. uab.edu Hydrophobic residues can interact with nonpolar modifications. nih.gov

Metal Ions: Typically, two divalent metal ions (e.g., Mg²⁺) are coordinated in the active site and are essential for catalysis. They help to position the triphosphate group and facilitate the nucleophilic attack of the 3'-hydroxyl of the primer. uab.edu

Template Base: The incoming nucleotide must form a proper Watson-Crick base pair with the template base. The enzyme's active site closes around this nascent base pair, and an incorrect fit can stall the reaction.

Studies using thymidine analogs with modifications of varying size have shown that the tightness of the polymerase active site is a critical factor. nih.gov There appears to be an optimal size for the incoming nucleotide, and deviations from this can decrease the efficiency of incorporation. The bulky 4-methylbenzoyl groups would significantly exceed this optimal size, likely leading to steric clashes with the "fingers" domain of the polymerase, which is responsible for binding the incoming dNTP. mdpi.com

Role of Conformational Changes in Ligand Binding

The binding of a substrate to an enzyme is often not a simple lock-and-key mechanism but rather a dynamic process involving conformational changes in both the enzyme and the ligand. biorxiv.orgmpg.de This "induced fit" model is particularly relevant for DNA polymerases. nih.gov Upon binding the correct nucleotide, the "fingers" domain of the polymerase undergoes a significant conformational change, closing down over the active site. nih.gov This closed conformation is essential for catalysis and is a key checkpoint for fidelity. scilit.com

The binding of an incorrect or modified nucleotide can disrupt this conformational transition. nih.gov The bulky 4-methylbenzoyl groups of a thymidine analog would likely prevent the full closure of the fingers domain, thereby inhibiting the catalytic step. Molecular dynamics simulations and structural studies have shown that even small modifications can alter the conformational landscape of the enzyme-substrate complex. pnas.orgresearchgate.net

Non-Covalent Interactions (Hydrogen Bonding, Electrostatic, Hydrophobic)

The molecular recognition and biochemical interactions of this compound are governed by a variety of non-covalent forces. The introduction of the two 4-methylbenzoyl groups at the 3' and 5' positions of the deoxyribose sugar significantly alters the interaction profile compared to unmodified thymidine. These bulky, aromatic moieties introduce new sites for hydrophobic and electrostatic interactions, while the core nucleoside structure retains its inherent hydrogen bonding capabilities.

Hydrogen Bonding

Hydrogen bonding is a critical interaction for the thymine (B56734) base of the molecule. The thymine ring possesses specific hydrogen bond donor and acceptor sites that can engage with complementary partners, such as amino acid residues in an enzyme active site or other nucleic acid bases. The primary sites for hydrogen bonding on the thymine base are the N3-H group, which acts as a hydrogen bond donor, and the carbonyl oxygen atoms at the C2 and C4 positions, which are hydrogen bond acceptors. researchgate.netmdpi.com

The ester carbonyl oxygen atoms of the 4-methylbenzoyl groups can also act as weak hydrogen bond acceptors. However, the hydroxyl groups of the parent thymidine at the 3' and 5' positions, which are potent hydrogen bond donors, are acylated in this derivative, thus eliminating their ability to donate hydrogen bonds. This modification can significantly impact the molecule's interaction with biological targets that rely on hydrogen bonding with the sugar moiety. nih.govnih.gov

| Potential Hydrogen Bond Site | Role | Interacting Partner Example |

|---|---|---|

| Thymine N3-H | Donor | Carbonyl oxygen of an amino acid (e.g., Asp, Glu) |

| Thymine C2=O | Acceptor | Amide proton of an amino acid (e.g., Asn, Gln) |

| Thymine C4=O | Acceptor | Amine proton of an amino acid (e.g., Lys, Arg) |

| 4-Methylbenzoyl Carbonyl Oxygen | Acceptor (Weak) | Water molecules, hydroxyl groups |

Electrostatic Interactions

The electrostatic landscape of this compound is characterized by regions of partial positive and negative charge. The electronegative oxygen and nitrogen atoms in the thymine ring and the carbonyl groups of the 4-methylbenzoyl esters create regions of negative electrostatic potential. Conversely, the hydrogen atom attached to the N3 of the thymine ring and the methyl groups' protons have a partial positive charge.

These partial charges can lead to favorable electrostatic interactions with polar or charged functional groups in a binding partner. For instance, the negatively polarized carbonyl oxygens can interact with positively charged residues like lysine (B10760008) or arginine, or with metal ions. The aromatic rings of the 4-methylbenzoyl groups also contribute to the electrostatic profile through their quadrupole moments, potentially engaging in π-π stacking or cation-π interactions. pnas.orgnih.gov

| Molecular Region | Type of Interaction | Potential Interacting Partner |

|---|---|---|

| Thymine Carbonyl Oxygens (C2=O, C4=O) | Ion-dipole, Dipole-dipole | Positively charged amino acid side chains (Lys, Arg), metal cations |

| 4-Methylbenzoyl Carbonyl Oxygens | Dipole-dipole | Polar amino acid side chains |

| Aromatic Rings of 4-Methylbenzoyl Groups | π-π Stacking, Cation-π | Aromatic amino acids (Phe, Tyr, Trp), positively charged groups |

Hydrophobic Interactions

The introduction of the two 4-methylbenzoyl groups dramatically increases the hydrophobicity of the thymidine derivative. The benzyl (B1604629) rings and the methyl groups are nonpolar and tend to avoid aqueous environments. In a biological context, these hydrophobic moieties will preferentially interact with nonpolar pockets in a protein or other biomolecules, driven by the hydrophobic effect. pnas.orgnih.gov

These interactions are crucial for the binding affinity and specificity of the molecule. The large, relatively rigid aromatic systems can engage in significant van der Waals and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding site. The methyl groups on the benzoyl rings can further enhance hydrophobic interactions within a suitably shaped nonpolar cavity. pnas.orgnih.gov

| Hydrophobic Moiety | Type of Interaction | Potential Interacting Partner |

|---|---|---|

| 4-Methylbenzoyl Aromatic Rings | π-π Stacking, van der Waals | Aromatic amino acid side chains (Phe, Tyr, Trp) |

| Methyl Group of 4-Methylbenzoyl | van der Waals, Hydrophobic packing | Aliphatic amino acid side chains (Ala, Val, Leu, Ile) |

| Thymine Methyl Group (C5) | van der Waals | Nonpolar pockets in a binding site |

Theoretical and Computational Investigations of 3 ,5 Di O 4 Methylbenzoyl Thymidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. scirp.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its reactivity and spectroscopic properties. rsc.org

Molecular Orbitals and Electron Density Distribution

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of these orbitals across the molecular structure highlights the most probable sites for electrophilic and nucleophilic attack. Furthermore, mapping the total electron density and generating a molecular electrostatic potential (MEP) surface can identify regions of positive and negative charge, which are key to understanding intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov

A comprehensive search of scientific literature did not yield specific studies detailing the FMO analysis, electron density distribution, or MEP maps for 3',5'-DI-O-(4-Methylbenzoyl)-thymidine. Such an analysis would typically involve DFT calculations to visualize the localization of HOMO and LUMO across the thymine (B56734) base, the deoxyribose sugar, and the 4-methylbenzoyl groups.

Energetics of Conformational Isomers

The flexibility of the deoxyribose ring and the rotation around the glycosidic bond and the ester linkages mean that this compound can exist in various conformations. Quantum chemical calculations can be employed to determine the relative energies of these different spatial arrangements (conformational isomers). By optimizing the geometry of each conformer and calculating its single-point energy, researchers can identify the most stable, low-energy structures. This information is vital for understanding which shapes the molecule is most likely to adopt, which is a critical factor for its interaction with biological targets.

Specific data on the relative energetics of conformational isomers for this compound are not available in published literature. A typical study would calculate the energy barriers for rotation around key single bonds to understand the molecule's conformational landscape.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement and behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in a solvent like water. nih.gov

Conformational Transitions in Solution

In a solution, a molecule like this compound is not static but dynamically samples various conformations. MD simulations can model these conformational transitions, showing how the molecule flexes, bends, and rotates in response to thermal energy and interactions with solvent molecules. nih.gov Analyzing the simulation trajectory can reveal the preferred conformations in solution and the timescale of transitions between them, offering a more realistic picture of the molecule's behavior in a biological milieu.

No specific MD simulation studies focusing on the conformational transitions of this compound in solution have been reported in the scientific literature. Such simulations would provide insight into the flexibility of the benzoyl groups and the sugar pucker dynamics.

Ligand-Protein Interaction Dynamics

When a ligand binds to a protein, the resulting complex is a dynamic entity. MD simulations are a key tool for investigating the stability of a ligand within a protein's binding pocket and the nature of their interactions over time. mdpi.com By simulating the ligand-protein complex, researchers can monitor the persistence of hydrogen bonds, hydrophobic contacts, and other interactions predicted by docking studies. The root-mean-square deviation (RMSD) of the ligand and protein atoms are often calculated to assess the stability of the complex. nih.gov

There are no published MD simulation studies analyzing the interaction dynamics between this compound and a specific protein target. For related thymidine (B127349) derivatives, MD simulations have been used to confirm the stability of docked complexes with viral or bacterial proteins. mdpi.comnih.gov

Docking and Molecular Modeling Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.eg This method uses scoring functions to estimate the binding affinity, which is often reported as a binding energy value (e.g., in kcal/mol). Docking is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for proposing the binding mode of a potential inhibitor. researchgate.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While molecular docking has been extensively used for various thymidine derivatives to explore their potential as antimicrobial or antiviral agents mdpi.comnih.govresearchgate.net, a specific molecular docking study for this compound against a defined protein target was not found in the reviewed scientific literature. Such a study would be a critical first step in identifying its potential biological targets and mechanism of action.

Prediction of Binding Modes with Target Biomolecules

The prediction of how a molecule like this compound interacts with biological targets such as enzymes or nucleic acids is a cornerstone of computational drug discovery. Molecular docking and molecular dynamics (MD) simulations are the principal tools used for this purpose.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be performed to understand its interaction with potential protein targets (e.g., kinases, polymerases, or nucleoside-metabolizing enzymes) or nucleic acid structures (e.g., DNA or RNA). The process involves:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound and the target biomolecule are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds for the ligand.

Docking Simulation: A docking program samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the biomolecule.

For a compound like this compound, the bulky 4-methylbenzoyl groups would be expected to play a significant role in binding, likely through hydrophobic and aromatic interactions. An illustrative table of potential interactions predicted from a hypothetical docking study is presented below.

| Interaction Type | Potential Interacting Residues/Bases of Target | Ligand Moiety Involved |

| Hydrogen Bonding | Amino acid residues with polar side chains (e.g., Ser, Thr, Asn, Gln) or DNA/RNA bases | Thymine ring, deoxyribose hydroxyl groups (if any) |

| Hydrophobic Interactions | Amino acid residues with nonpolar side chains (e.g., Leu, Ile, Val, Phe) | 4-methylbenzoyl groups, thymine methyl group |

| Pi-Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) or DNA/RNA bases | 4-methylbenzoyl rings, thymine ring |

Structure-Activity Relationship (SAR) Studies through Computational Means

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computationally, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) modeling.

A QSAR study for a series of analogs of this compound would involve:

Data Set Preparation: A series of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential) descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound, a hypothetical QSAR study might explore variations in the acyl groups at the 3' and 5' positions. An example of the type of data used in a QSAR study is shown in the table below.

| Compound | R1 Group | R2 Group | Log(1/IC50) |

| 1 | 4-Methylbenzoyl | 4-Methylbenzoyl | 5.2 |

| 2 | Benzoyl | Benzoyl | 4.8 |

| 3 | 4-Chlorobenzoyl | 4-Chlorobenzoyl | 5.5 |

| 4 | 4-Methoxybenzoyl | 4-Methoxybenzoyl | 5.0 |

The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

Force Field Development and Validation for Modified Nucleosides

Molecular simulations, such as MD, rely on a set of parameters known as a force field to describe the potential energy of a system. Standard force fields like AMBER and CHARMM have parameters for naturally occurring nucleic acids, but not typically for modified nucleosides like this compound. researchgate.netnih.gov Therefore, the development and validation of specific force field parameters are crucial for accurate simulations.

The process of parameterizing a novel residue involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on a model compound (e.g., this compound itself or a smaller fragment) to obtain data on its geometry, vibrational frequencies, and torsional energy profiles.

Parameter Derivation: The QM data is used to derive the force field parameters, which include bond lengths, bond angles, dihedral angles, and partial atomic charges. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used to derive accurate partial charges. wayne.edu

Parameter Validation: The new parameters are validated by performing MD simulations on the isolated modified nucleoside or a small nucleic acid containing the modification. The simulation results are then compared with available experimental data or the initial QM data to ensure that the conformational preferences and dynamic behavior are accurately reproduced.

The development of reliable force fields for modified nucleosides is an active area of research, as it is essential for the computational study of modified DNA and RNA molecules in various biological contexts. nih.govnih.gov

Strategic Applications of 3 ,5 Di O 4 Methylbenzoyl Thymidine in Advanced Chemical Biology Research

Role as a Key Intermediate in Oligonucleotide and Oligonucleoside Synthesis

The synthesis of oligonucleotides and their analogues is a cornerstone of modern chemical biology, enabling the construction of custom DNA and RNA sequences for a myriad of applications. At the heart of this synthesis is the use of protected nucleosides, which act as building blocks that are sequentially added to a growing chain. 3',5'-DI-O-(4-Methylbenzoyl)-thymidine serves as one such protected building block, where the 4-methylbenzoyl (toluoyl) groups cap the 3' and 5' hydroxyl functions of the deoxyribose sugar. This protection is crucial to prevent unwanted side reactions and to direct the formation of the correct phosphodiester linkage.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis is the most common and efficient method for producing oligonucleotides. In this process, the first nucleoside is attached to a solid support, typically controlled pore glass (CPG), and the oligonucleotide chain is extended in a stepwise manner. Each cycle of addition involves four key steps: deprotection, coupling, capping, and oxidation.

While the dimethoxytrityl (DMT) group is the standard for protecting the 5'-hydroxyl group due to its acid lability, other protecting groups can be employed for the 3' and 5' positions in solution-phase synthesis or for specific applications. The 4-methylbenzoyl group, being an acyl protecting group, is generally stable to the acidic conditions used for DMT removal but can be cleaved under basic conditions, typically with ammonia (B1221849), during the final deprotection of the oligonucleotide. The specific advantages or disadvantages of using the 4-methylbenzoyl group over more common protecting groups in routine solid-phase synthesis are not widely documented.

Use in DNA/RNA Analogue Construction

The construction of DNA and RNA analogues with modified backbones, sugars, or bases is essential for developing therapeutic oligonucleotides, diagnostic probes, and tools for studying nucleic acid biology. Protected nucleosides are the starting point for these modifications. For instance, modifications to the sugar moiety, such as the introduction of a 2'-O-methyl or 2'-fluoro group, can enhance nuclease resistance and binding affinity.

While this compound could theoretically be used as a precursor for such modifications, the literature does not provide extensive examples of its direct application in the synthesis of widely used DNA/RNA analogues. The choice of protecting group is often dictated by the specific chemical transformations required to introduce the desired modification, and it appears that other protecting group strategies are more commonly employed in these synthetic routes.

Development of Biochemical Probes and Tools

Biochemical probes derived from oligonucleotides are indispensable tools for exploring the structure and function of nucleic acids. These probes can be designed to report on local environments, detect specific sequences, or cross-link to interacting molecules.

Probes for Studying Nucleic Acid Structure and Function

The introduction of fluorescent dyes, cross-linking agents, or other reporter groups at specific positions within an oligonucleotide allows for the study of DNA and RNA folding, protein-nucleic acid interactions, and enzymatic mechanisms. The synthesis of such probes often requires a protected nucleoside that can be chemically modified.

A protected thymidine (B127349) derivative like this compound could serve as a scaffold for the attachment of a probe. However, there is a lack of specific published research demonstrating the preferential use of this particular compound for the development of nucleic acid probes. Synthetic strategies for probe incorporation more commonly utilize nucleosides with pre-installed linkers or reactive groups, often protected with orthogonal protecting groups to allow for selective modification.

Building Blocks for Modified Aptamers and Ribozymes

Aptamers are structured oligonucleotides that can bind to specific targets with high affinity and specificity, while ribozymes are RNA molecules with catalytic activity. The performance of both can be enhanced through chemical modifications. For aptamers, modifications can improve their stability against nucleases, a critical factor for in vivo applications. For ribozymes, modifications can be used to probe the catalytic mechanism or to enhance their activity.

The synthesis of modified aptamers and ribozymes relies on the incorporation of modified nucleoside triphosphates by polymerases or through the chemical synthesis of the entire oligonucleotide using modified phosphoramidites. While protected thymidine derivatives are fundamental to the synthesis of the DNA templates used for in vitro transcription of RNA aptamers and ribozymes, or for the direct synthesis of DNA aptamers, the specific role of this compound as a key building block for introducing beneficial modifications is not well-documented.

Investigating Enzyme Mechanisms with Mechanistic Probes

Modified oligonucleotides can be designed as mechanistic probes to study the enzymes that process nucleic acids, such as polymerases, nucleases, and ligases. These probes can contain modifications that trap enzymatic intermediates, report on conformational changes, or block the reaction at a specific step.

The synthesis of such sophisticated probes requires carefully planned chemical strategies, often involving multiple protection and deprotection steps. While this compound could potentially be a starting material in a multi-step synthesis of a mechanistic probe, there is no significant body of research that highlights its use in this specific and advanced application.

Contribution to Fundamental Nucleic Acid Chemistry Research

The precise chemical synthesis of oligonucleotides and their analogues is a cornerstone of modern molecular biology and chemical biology. This capability allows researchers to construct custom DNA and RNA sequences to probe biological processes, study the three-dimensional structure of nucleic acids, and develop novel therapeutic agents. A central challenge in this field is the management of reactive functional groups on the nucleoside building blocks. This compound serves as a quintessential example of a protected nucleoside, whose unique properties have significantly contributed to advancing fundamental nucleic acid chemistry.

The primary role of this compound in this context is as a stable, protected monomer unit for the synthesis of thymidine-containing oligonucleotides or as a key intermediate for the preparation of other modified nucleosides. The 4-methylbenzoyl groups, also known as para-toluoyl (p-toluoyl) groups, are temporarily attached to the 3'- and 5'-hydroxyl positions of the deoxyribose sugar. This protection is critical for two main reasons: it prevents unwanted side reactions at these hydroxyl groups during chemical manipulations at other parts of the molecule (such as the nucleobase or the phosphoramidite (B1245037) moiety), and it directs the regioselective formation of the 3'-5' phosphodiester bond that constitutes the backbone of DNA.

A significant contribution of the p-toluoyl protecting group strategy stems from the physical properties it imparts to nucleoside intermediates. One of the most important precursors for the synthesis of 2'-deoxynucleosides is 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, often referred to as Hoffer's chloro sugar. The use of p-toluoyl chloride for the protection of 2-deoxy-D-ribose yields a highly crystalline and stable chloro sugar intermediate. tandfonline.comresearchgate.net This crystallinity is a major practical advantage over intermediates protected with other groups (like acetyl or benzoyl) which can be difficult to purify oils. The solid nature of the di-toluoyl intermediate allows for straightforward purification via recrystallization, obviating the need for more complex chromatographic methods and making the process more scalable and reproducible. tandfonline.comresearchgate.net

This stable, crystalline glycosyl donor is then used in Lewis acid-catalyzed condensation reactions (such as the Vorbrüggen glycosylation) with a silylated nucleobase, like persilylated thymine (B56734), to create the N-glycosidic bond, resulting in the formation of the protected nucleoside, this compound. chemicalbook.com

Table 1: Key Intermediates in Protected Thymidine Synthesis

| Compound Name | Role | Key Property Conferred by p-Toluoyl Group |

|---|---|---|

| 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride | Glycosyl Donor | Crystalline, stable solid; facilitates purification tandfonline.comresearchgate.net |

Once synthesized, this compound is a versatile intermediate. The toluoyl groups are robust enough to withstand various subsequent reaction conditions, yet they can be cleanly removed under basic conditions, typically using sodium methoxide (B1231860) in methanol (B129727), to regenerate the free 3'- and 5'-hydroxyl groups. chemicalbook.com This controlled deprotection is fundamental to the stepwise synthesis of DNA.

Table 2: Typical Reaction Sequence Involving this compound

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Glycosylation | 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride + Silylated Thymine + Lewis Acid (e.g., SnCl₄) | This compound chemicalbook.com |

By providing a reliable and efficient route to a key protected building block, the use of p-toluoyl protection has profoundly impacted fundamental nucleic acid research. It enables the synthesis of not only natural DNA sequences but also oligonucleotides containing modified bases, sugar analogues, or specific labels. These custom-synthesized molecules are indispensable tools for:

Structural Biology: Determining the high-resolution structures of DNA duplexes, DNA-drug complexes, and DNA-protein complexes by X-ray crystallography and NMR.

Biophysical Chemistry: Studying the thermodynamics and kinetics of DNA hybridization, folding, and interaction with other molecules.

Molecular Biology: Investigating the mechanisms of DNA replication, repair, and recombination by incorporating specific lesions or modified bases into DNA substrates. chemicalbook.com

In essence, the strategic use of the 4-methylbenzoyl protecting group, as embodied in this compound and its precursors, provides the chemical control necessary to construct precise nucleic acid tools. This control has been instrumental in deciphering the fundamental principles of nucleic acid structure, function, and recognition.

Q & A

Q. Q1. What are the optimized synthetic routes for 3',5'-DI-O-(4-Methylbenzoyl)-thymidine, and how do reaction conditions influence yield?

A1. The synthesis typically involves selective protection of thymidine hydroxyl groups. For example, tert-butyldimethylsilyl (TBS) protection in anhydrous DMF with imidazole achieves regioselective 3',5'-O-silylation . Alternative methods using 4-methylbenzoyl chloride under controlled acylation conditions (e.g., THF, −78°C, and LDA as a base) yield ~36% after column chromatography (SiO₂, hexane/EtOAc gradient) . Key factors affecting yield include:

- Temperature : Lower temperatures (−78°C) minimize side reactions during acylation .

- Purification : Gradient elution in chromatography resolves polar byproducts .

- Solvent choice : Anhydrous DMF or THF prevents hydrolysis of reactive intermediates .

Basic Research: Analytical Characterization

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

A2.

- ¹H/¹³C-NMR : Distinct shifts for benzoyl protons (δ 7.2–8.1 ppm, aromatic) and thymine H6 (δ 7.4 ppm) confirm regioselective acylation .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ at m/z 529.3 for TBS-protected analogs) .

- TLC Monitoring : Polyethyleneimine cellulose strips with 0.2 M NH₄HCO₃ validate purity (>98%) .

Advanced Research: Metabolic Stability and Degradation Pathways

Q. Q3. How does pH affect the stability of this compound derivatives in biological systems?

A3. Hydrolytic stability varies with pH:

- Acidic conditions (pH < 6) : Rapid P–N bond cleavage occurs in analogs like 3',5'-Tnp(s)T, with half-lives <1 hour .

- Neutral/alkaline conditions (pH 7–8) : Competing degradation pathways emerge, including depyrimidination (N-glycosidic bond rupture) and desulfurization (for thiophosphate analogs) .

Methodological Note : Use RP-HPLC with UV detection (254 nm) to track degradation products and calculate rate constants .

Advanced Research: Resolving Synthetic Byproducts

Q. Q4. What strategies mitigate anomeric mixture formation during 3',5'-di-O-acylation of thymidine?

A4.

- Enzymatic Hydrolysis : Lipases or esterases selectively hydrolyze α-anomers, enabling separation of β-anomer-enriched products (e.g., 8:2 α/β ratio resolved via regioselective levulinyl group removal) .

- Protecting Group Tuning : Bulky groups (e.g., 4,4′-dimethoxytrityl) improve steric control during acylation, reducing α-anomer formation .

- Chromatographic Optimization : Use of reverse-phase C18 columns with MeCN/H₂O gradients resolves closely eluting anomers .

Advanced Research: Applications in DNA Synthesis Tracking

Q. Q5. Can this compound derivatives be used for noninvasive DNA synthesis imaging?

A5. While thymidine itself is metabolized rapidly (e.g., to thymine in blood ), stabilized analogs show promise:

- Radiolabeling : ¹¹C-labeled thymidine allows PET imaging, but metabolic correction models are required to account for non-DNA incorporation (e.g., RNA or lipid pathways) .

- Stable Isotope Tracers : ³H or ¹⁴C labels in protected analogs (e.g., 3',5'-TBS-thymidine) improve intracellular retention for autoradiography .

Advanced Research: Conflicting Data on Antiviral Efficacy

Q. Q6. How can researchers reconcile discrepancies in reported antiviral activity of 3',5'-DI-O-acylated thymidine analogs?

A6. Contradictions arise due to:

- Cell Permeability : Increased lipophilicity from 4-methylbenzoyl groups enhances uptake in some cell lines but not others (e.g., erythrocytes vs. hepatocytes) .

- Metabolic Activation : Derivatives requiring intracellular deprotection (e.g., esterase-mediated) show variable activity depending on enzyme expression levels .

Validation Approach :

Compare IC₅₀ values across cell types with standardized assays (e.g., plaque reduction).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.